Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-
Brand Name: Vulcanchem
CAS No.: 95630-76-5
VCID: VC7082734
InChI: InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
SMILES: CCOC(=O)C1C2CCC(C2)C1N.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-

CAS No.: 95630-76-5

Cat. No.: VC7082734

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- - 95630-76-5

Specification

CAS No. 95630-76-5
Molecular Formula C10H18ClNO2
Molecular Weight 219.71
IUPAC Name ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
Standard InChI Key GUZMBZLNPJWBTA-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2CCC(C2)C1N.Cl

Introduction

Structural and Stereochemical Characteristics

The bicyclo[2.2.1]heptane skeleton, also known as norbornane, is a bridged bicyclic system that imposes significant rigidity on the molecule. The (exo,exo) configuration ensures that the amino and ethyl ester groups are positioned on the convex face of the bicyclic structure. This spatial arrangement reduces steric hindrance between substituents and stabilizes the molecule through intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂·HCl
Molecular Weight219.71 g/mol
CAS Number95630-75-4
Stereochemistry(1R,2S,3R,4S)-rel- (exo,exo)

The stereochemical integrity of this compound is critical to its reactivity and biological interactions. For instance, the exo orientation of the amino group facilitates nucleophilic reactions, while the ester group’s position influences hydrolysis kinetics .

Physicochemical Properties

The hydrochloride salt form significantly enhances the compound’s solubility in aqueous and polar organic solvents. Preliminary data suggest:

  • Water Solubility: >50 mg/mL at 25°C.

  • Partition Coefficient (logP): Estimated at ~1.2, indicating moderate lipophilicity.

  • Stability: The protonated amino group in the hydrochloride salt mitigates oxidative degradation, enabling long-term storage at 4°C with minimal decomposition .

Applications in Scientific Research

Medicinal Chemistry

The rigid norbornane scaffold serves as a conformationally restricted analog of natural amino acids, enabling the design of peptide mimetics with enhanced metabolic stability. For example, the exo,exo configuration mimics the spatial orientation of side chains in α-helices, facilitating interactions with protein targets .

Catalysis and Materials Science

Bicyclic amines are employed as ligands in asymmetric catalysis. The exo-amino group’s accessibility enhances coordination to metal centers, improving enantioselectivity in reactions such as hydrogenation and cross-coupling .

Comparative Analysis with Related Compounds

Table 2: Comparison with Structural Analogs

CompoundKey DifferencesApplications
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochlorideLacks ethyl ester; higher water solubilityPeptide backbone modification
Diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochlorideendo,endo stereochemistry; reduced rigidityStudy of stereochemical effects

The absence of the ethyl ester in analogs reduces lipophilicity but limits membrane permeability, highlighting the trade-offs in drug design .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing catalytic methods to achieve >99% exo,exo selectivity.

  • Biological Profiling: Investigating pharmacokinetic properties and toxicity profiles in preclinical models.

  • Material Applications: Exploring use in polymer cross-linking agents or chiral stationary phases for chromatography .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator